molecular formula C17H14ClN3O3 B2931490 2-(4-chlorophenoxy)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide CAS No. 946335-77-9

2-(4-chlorophenoxy)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide

Cat. No.: B2931490
CAS No.: 946335-77-9
M. Wt: 343.77
InChI Key: HUXWYEVLDSOTPG-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenoxy group and a pyrido[1,2-a]pyrimidin-4-one moiety

Preparation Methods

The synthesis of 2-(4-chlorophenoxy)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide involves several steps. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-(4-chlorophenoxy)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-(4-chlorophenoxy)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-(4-chlorophenoxy)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-11-16(17(23)21-9-3-2-4-14(21)19-11)20-15(22)10-24-13-7-5-12(18)6-8-13/h2-9H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXWYEVLDSOTPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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